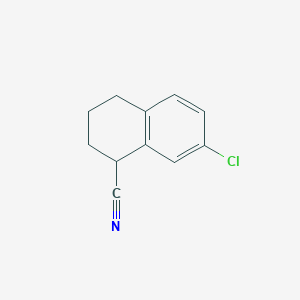
N|O-Propyl-L-arginine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N|O-Propyl-L-arginine (hydrochloride) is a chemical compound known for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound is widely used in scientific research to study nNOS-dependent physiological and pathological processes. Its molecular formula is C9H20N4O2 · xHCl, and it has a molecular weight of 216.28 (free base basis) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N|O-Propyl-L-arginine (hydrochloride) typically involves the reaction of L-arginine with propylamine under specific conditionsThe final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for N|O-Propyl-L-arginine (hydrochloride) are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N|O-Propyl-L-arginine (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of N|O-Propyl-L-arginine (hydrochloride).
Wissenschaftliche Forschungsanwendungen
N|O-Propyl-L-arginine (hydrochloride) is extensively used in scientific research due to its selective inhibition of neuronal nitric oxide synthase (nNOS). This property makes it valuable for studying nNOS-dependent physiological and pathological processes in both in vitro and in vivo models .
Chemistry
In chemistry, it is used to investigate the role of nitric oxide in various chemical reactions and pathways.
Biology
In biological research, it helps in understanding the role of nitric oxide in cellular signaling and its impact on various biological processes.
Medicine
In medical research, N|O-Propyl-L-arginine (hydrochloride) is used to study the potential therapeutic effects of nNOS inhibition in conditions such as neurodegenerative diseases and cardiovascular disorders .
Industry
While its industrial applications are limited, it can be used in the development of new pharmaceuticals targeting nNOS.
Wirkmechanismus
N|O-Propyl-L-arginine (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It competes with the natural substrate of nNOS, thereby preventing the production of nitric oxide. This inhibition affects various molecular targets and pathways involved in nitric oxide signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nω-Nitro-L-arginine: Another nNOS inhibitor but with different selectivity and potency.
Nω-Methyl-L-arginine: Inhibits both nNOS and other isoforms of nitric oxide synthase.
Nω-Phospho-L-arginine: Used for different research applications due to its unique properties.
Uniqueness
N|O-Propyl-L-arginine (hydrochloride) is unique due to its high selectivity and potency for nNOS inhibition. This makes it a preferred choice for studies specifically targeting neuronal nitric oxide synthase without affecting other isoforms .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXYHYMXLUNPN-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans](/img/structure/B2681267.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)


![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)




![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2681283.png)



